Unii-gmq9U2S2PG

Descripción general

Descripción

Unii-gmq9U2S2PG is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as gmq9U2S2PG, and it is a synthetic derivative of a natural product called artemisinin. The synthesis of gmq9U2S2PG involves a series of chemical reactions that result in the formation of a highly pure and stable compound.

Aplicaciones Científicas De Investigación

Nanoparticle Synthesis in Materials Science

Recent advancements in chemical research, particularly in the development of novel materials, have been critical for various industrial and technological areas. A key example is the electronics industry, where new semiconducting materials have led to significant technological evolutions. This progression is evident in the development from vacuum tubes to diodes, transistors, and ultimately, miniature chips. The synthesis of inorganic nanoparticles is a fundamental aspect of this advancement, highlighting the synergism between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).

Genetic Engineering in Agriculture

Genetic engineering of food involves the deliberate modification of the genetic material of plants or animals. It is an improved form of an old agricultural practice, carried out by farmers since early historical times, but now enhanced by technology. This field includes the production of genetically modified (GM) foods or ingredients derived from gene modification technology, contributing significantly to U.S. food exports. Despite potential benefits, genetic engineering in foods is surrounded by controversy and raises issues such as alteration in nutritional quality, potential toxicity, and environmental concerns. However, the technology's supporters emphasize its potential for improving food shelf-life, nutritional quality, and environmental sustainability (Uzogara, 2000).

Biocontainment in Genetically Modified Organisms (GMOs)

The use of GMOs in research and industrial systems for producing pharmaceuticals, fuels, and chemicals has become increasingly common. Ensuring genetic isolation and intrinsic biocontainment is crucial for these applications, especially in open systems like bioremediation and probiotics. Genomically recoded organisms (GROs), whose growth is restricted by the expression of essential genes dependent on synthetic amino acids, offer significant improvements over existing biocontainment approaches. These GROs possess alternative genetic codes that impede horizontal gene transfer, ensuring orthogonal barriers between engineered organisms and the environment (Rovner et al., 2015).

Implications on Socioscientific Issues

In a STEM-driven society, socioscientific issues (SSI) have become a focus globally. Research shows that different academic backgrounds influence the argumentation on SSIs like global warming, GMOs, nuclear power, and consumer consumption. Understanding these influences provides important information for curriculum and instructional decisions in science education, highlighting the value of interdisciplinary teaching approaches for argumentation on SSI (Christenson, Chang Rundgren, & Zeidler, 2014).

Propiedades

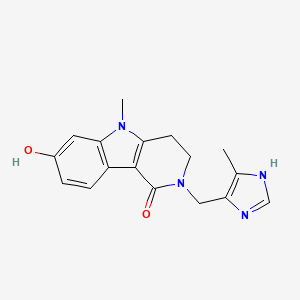

IUPAC Name |

7-hydroxy-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-10-13(19-9-18-10)8-21-6-5-14-16(17(21)23)12-4-3-11(22)7-15(12)20(14)2/h3-4,7,9,22H,5-6,8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXIOYMDTFXAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alosetron metabolite M2 | |

CAS RN |

863485-44-3 | |

| Record name | 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-7-hydroxy-5-methyl-2-((4-methyl-1H-imidazol-5-yl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863485443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-PYRIDO(4,3-B)INDOL-1-ONE, 2,3,4,5-TETRAHYDRO-7-HYDROXY-5-METHYL-2-((4-METHYL-1H-IMIDAZOL-5-YL)METHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMQ9U2S2PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

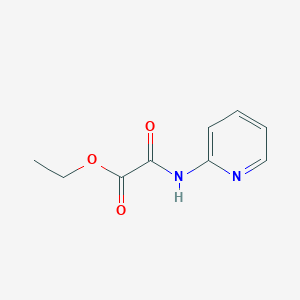

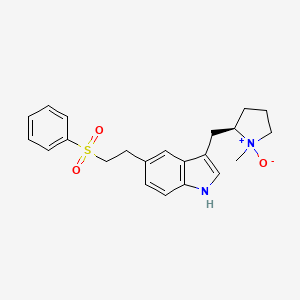

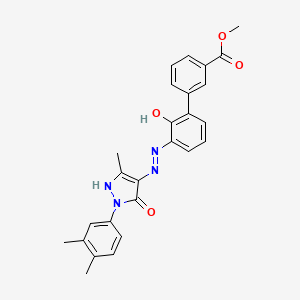

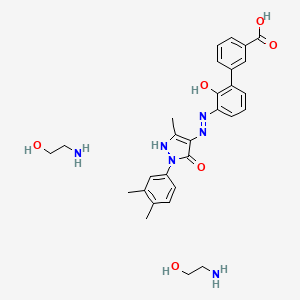

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

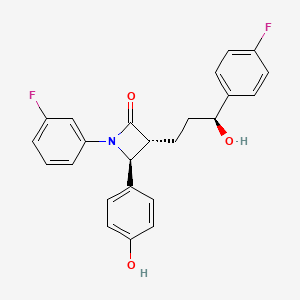

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)

![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)